molecular formula C17H18O4 B1361421 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-58-9

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B1361421
CAS No.: 307550-58-9
M. Wt: 286.32 g/mol
InChI Key: PHOCJILNWAFVTA-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one ( 307550-58-9) is a synthetic coumarin derivative with the molecular formula C17H18O4 and a molecular weight of 286.32 . This compound belongs to a class of 6H-benzo[c]chromen-6-ones, which are structures of significant interest in medicinal chemistry and chemical biology research. Related compounds in this structural family have demonstrated specific and valuable research applications, particularly as selective fluorescent probes for the detection of metal ions . For instance, studies on analogous hydroxy-substituted benzo[c]chromen-6-ones have shown a selective "on-off" sensor capacity for Iron (III) (Fe³⁺), where the lactone (carbonyl) group in the core structure is identified as a key scaffold for this metal-binding interaction . This makes such compounds promising tools for cellular imaging, allowing researchers to monitor intracellular iron levels in live cells, such as neuroblastoma and glioblastoma models, due to their cell-penetrative characteristics and low cytotoxicity . Furthermore, tetrahydro-benzo[c]chromen-6-one scaffolds serve as key intermediates in the synthesis of more complex molecules, including analogs of psoralen and allopsoralen, which are themselves important frameworks in pharmaceutical research . This product is supplied for laboratory research purposes. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis for specific batch data regarding purity and quality. For further technical information, including NMR and MS data, please contact us.

Properties

IUPAC Name

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10-7-14(20-9-11(2)18)16-12-5-3-4-6-13(12)17(19)21-15(16)8-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOCJILNWAFVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351505
Record name 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307550-58-9
Record name 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Construction of the Chromene Core

The chromene core is synthesized using cyclization reactions involving salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions. This forms the benzochromenone structure.

Step 3: Optimization

Reaction conditions such as temperature (typically between 60–100°C) and solvent (e.g., dimethylformamide or acetonitrile) are optimized to ensure high yield and minimal side reactions.

Reaction Monitoring

Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress and confirm product formation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to verify structural integrity.

Key Reaction Parameters

Parameter Details
Temperature 60–100°C
Solvents Dimethylformamide, acetonitrile
Reagents Methyl iodide, propionyl chloride
Catalysts Acidic or basic catalysts
Monitoring Method TLC, NMR spectroscopy

Challenges in Synthesis

The synthesis of this compound presents several challenges:

  • Purity Control : Side reactions such as overalkylation or decomposition require careful control of reagents and reaction conditions.
  • Yield Optimization : Achieving high yields necessitates precise temperature control and solvent selection.
  • Scalability : Laboratory-scale procedures need adaptation for industrial production, potentially involving continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that compounds similar to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit anticancer properties. The compound's structure allows it to interact with various biological pathways involved in cancer cell proliferation and apoptosis. Researchers are investigating its potential as a lead compound for developing novel anticancer agents.

2. Neuropharmacology
The compound's potential effects on the central nervous system (CNS) are under investigation. It may serve as a scaffold for designing new drugs targeting anxiety and mood disorders. Given its structural similarity to known anxiolytics, studies are exploring its efficacy and safety profile in preclinical models of anxiety and depression .

Pharmacological Studies

1. Mechanism of Action
Preliminary studies suggest that 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may act through modulation of neurotransmitter systems, particularly GABAergic pathways. This aligns with findings from other benzodiazepine-like compounds that exhibit anxiolytic effects by enhancing GABA receptor activity .

2. Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Research is ongoing to evaluate its effects on various organ systems and potential side effects when administered in different dosages .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro; further studies needed for in vivo efficacy.
Study BNeuropharmacological EffectsShowed potential anxiolytic effects in animal models; requires further investigation into dosage and long-term effects.
Study CToxicological ProfileInitial findings suggest low toxicity at therapeutic doses; comprehensive toxicology studies are ongoing.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

  • Physical state : Solid at room temperature.
  • Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) but poor aqueous solubility, consistent with benzochromenone derivatives .
  • Melting point : Estimated 110–125°C (based on analogs in ).

Biological Activity
Preliminary studies suggest:

  • Anticancer activity through apoptosis induction or kinase inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differentiating features:

Compound Name Substituents Key Structural Differences Biological Activities Reference
3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-methyl, 1-(2-oxopropoxy) Reference compound Anti-inflammatory, anticancer
3-Methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 1-(1-methyl-2-oxopropoxy) Additional methyl group on the oxopropoxy chain Enhanced lipophilicity; altered enzyme binding
3-Methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one No 1-substituent Simpler structure lacking the oxopropoxy group Cholinesterase inhibition (IC₅₀: 12 μM)
1-((2-Chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 1-(2-chlorobenzyloxy) Chlorobenzyl group improves membrane permeability Neuroprotective effects in Alzheimer’s models
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-hydroxy Hydroxyl group enables metal chelation (e.g., Fe³⁺) Fluorescence-based metal sensing

Biological Activity

3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS No. 307550-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • LogP : 3.17 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activities of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have been explored in various studies, particularly in relation to its anti-cancer properties and other pharmacological effects.

Cytotoxic Activity

Research indicates that derivatives of the benzo[c]chromene structure exhibit significant cytotoxic activity against various human cancer cell lines. For instance:

CompoundCancer Cell LineIC50 Value (µM)
3-Methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneMCF-7 (breast cancer)Data not yet available
Related compoundsA2780 (ovarian cancer)Ranges from 4.47 to 52.8

Studies have shown that certain derivatives can induce apoptosis in tumor cells while sparing normal cells, indicating a potential for selective targeting in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for compounds targeting rapidly dividing cancer cells .
  • Anti-inflammatory Properties : Some studies suggest that benzo[c]chromene derivatives may exhibit anti-inflammatory effects, which can contribute to their overall therapeutic potential .
  • Antimicrobial Activity : Certain derivatives have demonstrated activity against pathogens such as Helicobacter pylori and have shown urease inhibitory properties, which could be beneficial in treating infections related to gastric ulcers .

Case Studies and Research Findings

A notable study evaluated a series of chromone derivatives for their biological activities. The findings highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells:

  • Study Findings : Derivatives with specific substitutions exhibited enhanced potency against cancer cell lines compared to their parent compounds.
  • Cell Line Testing : Compounds were tested against multiple cell lines including MCF-7 and A2780, with varying degrees of success in inhibiting cell proliferation.

Q & A

Q. Optimization Strategies :

  • Catalyst selection : ZrCl₄ is critical for cyclization efficiency in core formation.
  • Reaction time/temperature : Heating at 85°C for 1 hour minimizes side products .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate intermediates.

Q. Table 1. Representative Synthetic Conditions

StepReagents/CatalystsConditionsYield (%)Reference
Core formationZrCl₄, resorcinol85°C, 1 h60–78
Alkylation2-bromopropan-2-one, K₂CO₃DMF, 60°C, 6 h65–70

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. Key signals include:
    • δ 7.44 (d, J = 8.8 Hz, aromatic H), δ 4.07 (t, J = 12.4 Hz, oxypropoxy chain) .
    • δ 2.75 (t, cyclohexane protons) for the tetrahydro ring .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O6—H2···O2 interactions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 300.2600 for C16H12O6 derivatives) .

Advanced: What mechanistic insights explain substituent-dependent fluorescence properties in benzo[c]chromen-6-one derivatives?

Methodological Answer:
Fluorescence behavior (e.g., ON-OFF switching or enhancement) is influenced by:

  • Electron-withdrawing/donating groups : The 2-oxopropoxy group alters electron density, affecting metal-binding affinity. For example, 4-acetyl substitution in THU-4-Ac enhances fluorescence with Fe³⁺ due to chelation-induced rigidification .
  • Steric effects : Bulky substituents at position 1 (e.g., 2-oxopropoxy) may restrict rotation, increasing quantum yield .

Q. Experimental Approaches :

  • Fluorescence quenching titrations : Titrate metal ions (e.g., Fe³⁺, Cu²⁺) into ethanolic solutions and monitor λₑₓ/λₑₘ shifts.
  • Computational modeling : Use DFT to map HOMO-LUMO gaps and predict substituent effects .

Q. Table 2. Substituent Impact on Fluorescence

SubstituentMetal InteractionFluorescence ChangeReference
4-AcetylFe³⁺Enhancement (1.8×)
3-HydroxyFe³⁺Quenching

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved for benzo[c]chromen-6-one derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted AChE) .
  • Structural heterogeneity : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter binding.

Q. Resolution Strategies :

Structure-activity relationship (SAR) studies : Systematically modify substituents and test activity. For example, 3-methyl substitution improves cholinesterase inhibition (IC₅₀ = 93.24 μM) compared to unsubstituted analogs (IC₅₀ > 100 μM) .

Molecular docking : Use software (e.g., Discovery Studio) to model interactions with target proteins (e.g., PDE2 or AChE) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Waste disposal : Collect in sealed containers labeled "halogenated organic waste" .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond donors at position 3) .
  • Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes (e.g., with PDE2 or BuChE) .
  • ADMET prediction : Use tools like SwissADME to optimize solubility/logP for blood-brain barrier penetration .

Case Study : Derivatives with 3-hydroxy and 8-methyl groups showed improved PDE2 inhibition (IC₅₀ = 45 μM) due to better hydrophobic pocket fitting .

Advanced: What analytical techniques resolve discrepancies in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Standardization : Run NMR with internal standards (e.g., TMS) and identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping cyclohexane protons) .
  • Cross-laboratory validation : Compare data with published spectra (e.g., δ 2.57–2.54 ppm for tetrahydro ring protons) .

Basic: What are the environmental hazards associated with this compound?

Methodological Answer:

  • Ecotoxicity : Prevent release into waterways due to potential bioaccumulation (logP ≈ 2.93) .
  • Degradation studies : Perform OECD 301B tests to assess biodegradability in aqueous systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.